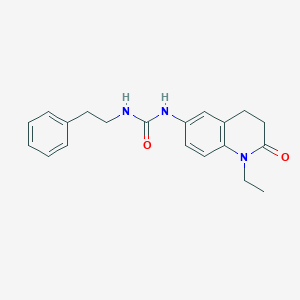

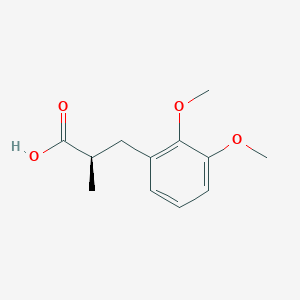

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea" is a derivative of the tetrahydroisoquinoline family, which is a significant class of compounds due to their presence in various natural products and medicinal agents. The tetrahydroisoquinoline core is a common motif in many alkaloids and synthetic pharmaceuticals. The papers provided discuss the synthesis and properties of related tetrahydroisoquinoline derivatives, which can offer insights into the synthesis, molecular structure, and chemical properties of the compound .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives typically involves the Bischler-Napieralski reaction, followed by reduction processes. For instance, paper reports an improved synthesis of a related compound, 2-(m-methoxyphenyl)ethylamine, through a sequence involving treatment with potassium cyanide and ethyl chloroformate, followed by hydrogenation. Similarly, paper describes asymmetric total syntheses of 1-phenethyl-1,2,3,4-tetrahydroisoquinoline alkaloids using the Julia-Kocienski reaction for coupling with aromatic aldehydes. Although the exact synthesis of "this compound" is not detailed, these methods provide a foundation for synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which can be further substituted with various functional groups. Paper provides an example of a complex tetrahydroisoquinoline derivative with detailed dihedral angles between the different rings in the molecule, indicating the three-dimensional conformation of such compounds. This information is crucial for understanding the molecular interactions and potential biological activity of the compound.

Chemical Reactions Analysis

The chemical reactivity of tetrahydroisoquinoline derivatives is influenced by the substituents on the tetrahydroisoquinoline core. For example, paper discusses the synthesis of a benzoisogranatanine derivative involving lithium aluminum hydride reduction and bromination steps. These reactions are indicative of the types of chemical transformations that the tetrahydroisoquinoline nucleus can undergo, which may include reductions, halogenations, and coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. While the papers provided do not directly discuss the physical and chemical properties of "this compound," they do provide insights into the properties of structurally related compounds. For instance, the crystal structure of the compound in paper is stabilized by weak intermolecular hydrogen bonds and C-H...π interactions, which could be relevant for the compound of interest as well.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research by Filali Baba et al. (2019) on a closely related compound, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, detailed the crystal structure, showing how the oxoquinoline unit is almost planar and the acetate substituent is nearly perpendicular. This study aids in understanding the spatial arrangement and potential reactivity of such compounds (Filali Baba et al., 2019).

Synthetic Applications

A historical perspective by Brossi et al. (1960) explored the synthesis of substituted tetrahydroisoquinolines, which are precursors to various pharmacologically active molecules. This foundational work showcases the chemical versatility and potential of tetrahydroisoquinoline derivatives in synthesizing compounds with analgesic and spasmolytic properties (Brossi et al., 1960).

Antibacterial Activity

A study on the structure-activity relationships of antibacterial quinoline carboxylic acids by Koga et al. (1980) provides insights into how structural modifications can enhance antibacterial efficacy. This research could guide the development of new antibacterial agents using the tetrahydroquinoline skeleton as a core structure (Koga et al., 1980).

Anticancer Potential

Fang et al. (2016) conducted a study on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, assessing their antitumor activities against various cancer cell lines. This research highlights the potential of tetrahydroquinoline derivatives in cancer treatment, opening pathways for further exploration into their therapeutic applications (Fang et al., 2016).

Mechanistic Insights and Chemical Reactivity

Grosch et al. (2004) investigated the [4+2]-cycloaddition reaction of a photochemically generated o-quinodimethane, providing mechanistic details and insights into the reactivity of tetrahydroquinoline derivatives under photochemical conditions. This study is crucial for understanding the chemical behavior and potential synthetic applications of tetrahydroquinoline derivatives (Grosch et al., 2004).

Molecular Docking and Biological Activity

El-Azab et al. (2016) conducted spectroscopic analysis and molecular docking studies on ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, illustrating how computational studies can predict the biological activity and interaction of tetrahydroquinoline derivatives with biological targets. This approach offers valuable insights into the potential therapeutic applications of these compounds (El-Azab et al., 2016).

Propiedades

IUPAC Name |

1-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-2-23-18-10-9-17(14-16(18)8-11-19(23)24)22-20(25)21-13-12-15-6-4-3-5-7-15/h3-7,9-10,14H,2,8,11-13H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKWXLOATITMNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3016028.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3016032.png)

![2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B3016033.png)

![8-bromo-3-(2-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3016041.png)

![3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B3016043.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B3016048.png)

![2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B3016049.png)